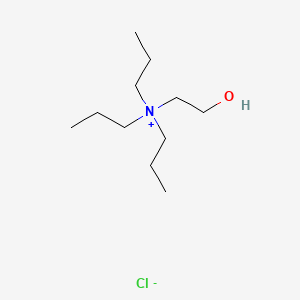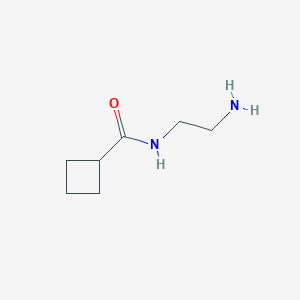
(2-Hydroxyethyl)tripropylammonium chloride
Descripción general
Descripción
(2-Hydroxyethyl)tripropylammonium chloride, also known as HETPAC, is a quaternary ammonium salt that has been widely used in scientific research due to its unique properties. This compound is a white crystalline powder that is soluble in water and has a melting point of 163-165 °C. HETPAC has been extensively studied for its potential applications in various fields, including medicine, chemistry, and biology. In
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)tripropylammonium chloride is not fully understood. However, studies have suggested that (2-Hydroxyethyl)tripropylammonium chloride can interact with various cellular components, including DNA, RNA, and proteins. (2-Hydroxyethyl)tripropylammonium chloride has been shown to induce apoptosis and cell cycle arrest in cancer cells by activating the p53 pathway. In addition, (2-Hydroxyethyl)tripropylammonium chloride has been shown to inhibit the activity of various enzymes, including proteases and phosphatases.
Biochemical and Physiological Effects:
(2-Hydroxyethyl)tripropylammonium chloride has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (2-Hydroxyethyl)tripropylammonium chloride can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, (2-Hydroxyethyl)tripropylammonium chloride has been shown to have anti-inflammatory properties, which can reduce the production of inflammatory cytokines. In vivo studies have demonstrated that (2-Hydroxyethyl)tripropylammonium chloride can reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Hydroxyethyl)tripropylammonium chloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, (2-Hydroxyethyl)tripropylammonium chloride has been shown to have low toxicity and is generally considered safe for laboratory use. However, (2-Hydroxyethyl)tripropylammonium chloride has some limitations. It is a relatively expensive compound, which can limit its use in large-scale experiments. In addition, (2-Hydroxyethyl)tripropylammonium chloride has limited solubility in organic solvents, which can limit its use in certain reactions.
Direcciones Futuras
There are several future directions for the study of (2-Hydroxyethyl)tripropylammonium chloride. In the field of medicine, further studies are needed to investigate the potential anticancer and anti-inflammatory properties of (2-Hydroxyethyl)tripropylammonium chloride. In addition, studies are needed to investigate the potential use of (2-Hydroxyethyl)tripropylammonium chloride as a drug delivery system. In the field of chemistry, further studies are needed to investigate the potential use of (2-Hydroxyethyl)tripropylammonium chloride as a catalyst for various reactions. In addition, studies are needed to investigate the potential use of (2-Hydroxyethyl)tripropylammonium chloride in the synthesis of nanoparticles and metal complexes. In the field of biology, further studies are needed to investigate the potential use of (2-Hydroxyethyl)tripropylammonium chloride as a surfactant for drug delivery systems. In addition, studies are needed to investigate the potential use of (2-Hydroxyethyl)tripropylammonium chloride as a stabilizer for proteins and enzymes.
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)tripropylammonium chloride has been extensively studied for its potential applications in various fields. In the field of medicine, (2-Hydroxyethyl)tripropylammonium chloride has been shown to have anticancer properties. Studies have demonstrated that (2-Hydroxyethyl)tripropylammonium chloride can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, (2-Hydroxyethyl)tripropylammonium chloride has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
In the field of chemistry, (2-Hydroxyethyl)tripropylammonium chloride has been used as a phase-transfer catalyst in various reactions. (2-Hydroxyethyl)tripropylammonium chloride has been shown to be an effective catalyst for the synthesis of various organic compounds, including esters, amides, and ethers. In addition, (2-Hydroxyethyl)tripropylammonium chloride has been used in the synthesis of nanoparticles and metal complexes.
In the field of biology, (2-Hydroxyethyl)tripropylammonium chloride has been used as a surfactant in various applications. (2-Hydroxyethyl)tripropylammonium chloride has been shown to increase the solubility of hydrophobic compounds, which makes it a potential candidate for drug delivery systems. In addition, (2-Hydroxyethyl)tripropylammonium chloride has been used as a stabilizer for proteins and enzymes, which can improve their stability and activity.
Propiedades
IUPAC Name |
2-hydroxyethyl(tripropyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26NO.ClH/c1-4-7-12(8-5-2,9-6-3)10-11-13;/h13H,4-11H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYCSRDEWLPKCP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCO.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914573 | |
| Record name | N-(2-Hydroxyethyl)-N,N-dipropylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxyethyl)tripropylammonium chloride | |
CAS RN |
96311-53-4 | |
| Record name | Ammonium, (2-hydroxyethyl)tripropyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096311534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)-N,N-dipropylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)-](/img/structure/B3059194.png)

![Benzene, [[(12-bromododecyl)oxy]methyl]-](/img/structure/B3059198.png)

![3-(4-{[1-(3-Ethoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]carbonyl}piperazin-1-yl)naphthalene-1-carboxylic acid](/img/structure/B3059202.png)





![1H-Isoindole-1,3(2H)-dione, 2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-](/img/structure/B3059214.png)